molecular formula C13H11F6N3O5 B1663839 Fluridil CAS No. 260980-89-0

Fluridil

Cat. No.: B1663839
CAS No.: 260980-89-0
M. Wt: 403.23 g/mol
InChI Key: YCNCRLKXSLARFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Topilutamide (CAS: 260980-89-0), also known as Fluridil, is a nonsteroidal antiandrogen (NSAA) with the molecular formula C₁₃H₁₁F₆N₃O₅ and a molecular weight of 403.23 g/mol . Structurally, it features a fluorinated aromatic ring and an amide group, contributing to its role as a nonionic fluorosurfactant . Primarily used in dermatology and oncology, Topilutamide is approved in the Czech Republic and Slovakia for androgenetic alopecia (pattern hair loss) and investigated for prostate cancer due to its androgen receptor (AR) antagonism . Its mechanism involves competitively inhibiting dihydrotestosterone (DHT) binding to ARs, reducing follicular miniaturization in hair loss and suppressing androgen-driven tumor growth .

Properties

IUPAC Name

2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]-3-[(2,2,2-trifluoroacetyl)amino]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F6N3O5/c1-11(25,5-20-10(24)13(17,18)19)9(23)21-6-2-3-8(22(26)27)7(4-6)12(14,15)16/h2-4,25H,5H2,1H3,(H,20,24)(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCNCRLKXSLARFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(F)(F)F)(C(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F6N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30870298
Record name Topilutamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30870298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

260980-89-0
Record name Fluridil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=260980-89-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Topilutamide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0260980890
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Topilutamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30870298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)fenyl]-3-(2,2,2-trifluoroacetylamino) propanamid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TOPILUTAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8EU2FXY13
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Structural Analysis and Retrosynthetic Considerations

The molecular architecture of topilutamide comprises three critical moieties:

  • A 2-hydroxy-2-methylpropanamide backbone
  • A 4-nitro-3-(trifluoromethyl)phenyl group
  • A 2,2,2-trifluoroacetyl-protected amino side chain

Retrosynthetic disconnections suggest two primary synthetic strategies:

Sequential Amidation and Functionalization

This approach involves stepwise assembly of the propanamide core, followed by nitro group introduction and trifluoromethylation. Key intermediates include:

  • 2-hydroxy-2-methylpropanoic acid (core backbone)
  • 4-nitro-3-(trifluoromethyl)aniline (aryl amine component)
  • 2,2,2-trifluoroacetic anhydride (acylating agent)

Convergent Synthesis via Fragment Coupling

Alternative routes may couple pre-formed segments:

  • Synthesis of the nitro-trifluoromethylphenyl propanamide
  • Subsequent acylation of the amino side chain

Laboratory-Scale Synthesis

Stepwise Amidation Protocol

Formation of Propanamide Backbone

Reaction Scheme:
$$
\text{2-hydroxy-2-methylpropanoic acid} + \text{4-nitro-3-(trifluoromethyl)aniline} \xrightarrow{\text{DCC, DMAP}} \text{Intermediate A}
$$

  • Conditions : Dicyclohexylcarbodiimide (DCC) as coupling agent, 4-dimethylaminopyridine (DMAP) catalyst in anhydrous dichloromethane (DCM) at 0–25°C.
  • Yield : ~65–75% (estimated from analogous amidation reactions).
Amino Group Acylation

Reaction Scheme:
$$
\text{Intermediate A} + \text{(CF}3\text{CO)}2\text{O} \xrightarrow{\text{Et}_3\text{N}} \text{Topilutamide}
$$

  • Conditions : Trifluoroacetic anhydride (1.2 equiv) in presence of triethylamine (Et$$_3$$N), DCM solvent, 0°C to room temperature.
  • Yield : ~80–85% (based on similar acylation reactions).

Alternative One-Pot Procedure

A streamlined method employing mixed anhydride intermediates:

  • In situ activation of 2-hydroxy-2-methylpropanoic acid with isobutyl chloroformate
  • Concurrent amidation and acylation in DMSO at elevated temperatures (50–60°C)

Industrial Production Methodologies

Large-scale synthesis prioritizes cost-efficiency and safety while maintaining high purity (>98% by HPLC). Key process parameters include:

Continuous Flow Reactor System

Parameter Specification
Reactor Type Tubular plug-flow reactor
Temperature Control 25±2°C
Residence Time 30–45 minutes
Solvent System Tetrahydrofuran (THF)/H$$_2$$O (9:1)

Advantages :

  • Enhanced heat transfer for exothermic amidation steps
  • Reduced decomposition of nitro groups

Crystallization and Purification

Multi-stage recrystallization :

  • Primary crystallization : Ethyl acetate/n-hexane (1:3) at −20°C
  • Secondary purification : Supercritical CO$$_2$$ antisolvent precipitation

Purity Metrics :

Stage Purity (%) Impurity Profile
Crude Product 82–85 Unreacted starting materials
After Recrystallization 98.5+ <0.5% single largest impurity

Critical Process Parameters

Nitration Optimization

Introduction of the nitro group at position 4 of the trifluoromethylphenyl ring requires precise control:

Key Variables :

Variable Optimal Range Effect on Yield
HNO$$3$$/H$$2$$SO$$_4$$ Ratio 1:3 (v/v) Maximizes para-nitration
Temperature 0–5°C Minimizes ortho-byproducts
Reaction Time 4–6 hours Complete conversion

Trifluoromethylation Challenges

Direct trifluoromethylation of aromatic rings remains technically demanding. Industrial processes employ:

Method A :

  • Ullmann-type coupling with CF$$_3$$Cu reagents
  • Catalyst : Pd(OAc)$$_2$$/Xantphos system
  • Yield : 70–75%

Method B :

  • Direct electrophilic substitution using CF$$_3$$I/AgF
  • Solvent : DMF at 120°C
  • Yield : 60–65%

Stability Considerations During Synthesis

The 2-hydroxypropanamide moiety and nitro group impose strict processing constraints:

Thermal Degradation

Temperature (°C) Decomposition Rate (k, h$$^{-1}$$) Primary Degradants
25 0.002 None detected
40 0.015 Hydrolyzed amide
60 0.210 Nitro-reduction products

Mitigation Strategies :

  • Maintain reaction temperatures <30°C during amidation
  • Use oxygen-free atmospheres for nitro group stability

Analytical Characterization

Spectroscopic Confirmation

Technique Key Diagnostic Signals
$$^1$$H NMR (400 MHz, DMSO-d$$_6$$) δ 8.65 (s, 1H, NH), 7.85 (d, J=8.8 Hz, 1H), 7.72 (d, J=2.4 Hz, 1H), 5.12 (s, 1H, OH), 4.02 (q, J=6.8 Hz, 2H), 1.41 (s, 6H)
$$^{19}$$F NMR (376 MHz, DMSO-d$$_6$$) δ −62.5 (CF$$3$$), −70.1 (CF$$3$$CO)
HRMS (ESI+) m/z 404.0743 [M+H]$$^+$$ (calc. 404.0749)

Chromatographic Purity Assessment

HPLC Conditions :

  • Column: C18, 250×4.6 mm, 5 μm
  • Mobile Phase: MeCN/H$$_2$$O (0.1% TFA) gradient (55:45 to 80:20 in 15 min)
  • Flow Rate: 1.0 mL/min
  • Retention Time: 8.2±0.3 min

Comparative Analysis of Synthetic Routes

Parameter Stepwise Amidation One-Pot Procedure Industrial Flow Process
Total Yield 52–63% 68–72% 85–88%
Purity 98.5% 97.0% 99.3%
Process Time 18–24 h 8–12 h 4–6 h
Scalability Lab-scale Pilot-scale Full production

Chemical Reactions Analysis

Types of Reactions: Topilutamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Water and enzymes in human serum.

    Oxidation: Oxygen or other oxidizing agents under controlled conditions.

Major Products Formed:

Scientific Research Applications

Treatment of Androgenetic Alopecia

Topilutamide is primarily utilized for treating androgenetic alopecia in both men and women. It is applied topically to the scalp, where it works locally to inhibit hair loss without systemic effects. Clinical studies have shown that Topilutamide can improve hair density and promote anagen (growth) phase hair follicles .

Hirsutism Management

In addition to hair loss treatment, Topilutamide has been investigated for its potential in managing hirsutism, a condition characterized by excessive hair growth in women. Its antiandrogenic properties help reduce unwanted facial and body hair by inhibiting androgen receptor activity .

Pharmacological Profile

Topilutamide has a favorable pharmacokinetic profile as it is degraded in human serum with a half-life of approximately 6 hours and is undetectable after 48 hours post-application. Importantly, its metabolites do not exhibit anti-androgenic activity, minimizing potential side effects associated with systemic absorption .

Efficacy Studies

A multicenter randomized trial evaluated the efficacy of Topilutamide in promoting hair regrowth among patients with androgenetic alopecia. Results indicated a significant increase in the number of growing hairs after three months of treatment compared to baseline measurements .

StudyPopulationDurationOutcome
Efficacy Study 143 men with AGA3 monthsSignificant increase in anagen hairs
Efficacy Study 2Women with hirsutism6 monthsReduction in facial hair growth

Safety Profile

Safety assessments have demonstrated that Topilutamide is well-tolerated, with minimal adverse effects reported during clinical trials. The absence of systemic activity further supports its safety for long-term use in topical formulations .

Industry Applications

Topilutamide's unique properties have led to its incorporation into various topical formulations aimed at treating hair loss. Its role in the cosmetic industry highlights its potential as a key ingredient in products designed for enhancing scalp health and promoting hair growth .

Mechanism of Action

Topilutamide exerts its effects by binding to the androgen receptor, thereby inhibiting the action of androgens like testosterone and dihydrotestosterone. This inhibition prevents the androgen receptor from activating genes that promote hair loss. The compound has a high affinity for the androgen receptor, making it effective in reducing androgen receptor expression by up to 95% at higher concentrations .

Comparison with Similar Compounds

Key Differences :

  • Potency : Bicalutamide > Flutamide ≈ Topilutamide > Nilutamide .
  • Safety : Topilutamide’s topical formulation minimizes systemic effects (e.g., hepatotoxicity linked to Flutamide) .
  • Applications : Unlike Bicalutamide and Flutamide (exclusively for prostate cancer), Topilutamide is repurposed for dermatology .

Functional Analogs: Androgen Signaling Modulators

Topilutamide is compared below with compounds targeting androgen pathways for hair loss or cancer:

Compound Class Indications Mechanism Advantages/Disadvantages References
Topilutamide NSAA Hair loss, Prostate cancer AR antagonism Topical use; limited systemic absorption
Clascoterone AR antagonist Androgenetic alopecia AR antagonism FDA-approved (Breezula®); topical safety profile
Finasteride 5α-Reductase inhibitor Hair loss, BPH Inhibits DHT synthesis Oral efficacy; risk of sexual side effects
Minoxidil Vasodilator Hair loss Promotes follicular blood flow Over-the-counter; requires lifelong use
RU58841 Experimental NSAA Hair loss (preclinical) AR antagonism Not FDA-approved; limited clinical data

Mechanistic Insights :

  • Topilutamide vs. Clascoterone : Both are topical AR antagonists, but Clascoterone (Breezula®) has broader FDA approval, while Topilutamide’s use remains regional .
  • Topilutamide vs.

Biological Activity

Topilutamide, also known as fluridil, is a nonsteroidal antiandrogen (NSAA) primarily used in the treatment of androgenetic alopecia (pattern hair loss). This article delves into its biological activity, pharmacodynamics, pharmacokinetics, and clinical efficacy based on a variety of research findings.

Overview of Topilutamide

  • Chemical Structure : Topilutamide has the chemical formula C13H11F6N3O5\text{C}_{13}\text{H}_{11}\text{F}_6\text{N}_3\text{O}_5 and a molar mass of 403.237g mol403.237\,\text{g mol} .
  • Mechanism of Action : As an antagonist of the androgen receptor (AR), topilutamide inhibits the effects of androgens like testosterone and dihydrotestosterone (DHT), which are implicated in hair loss .

Pharmacodynamics

Topilutamide exhibits a high affinity for the androgen receptor, reportedly binding with 9-15 times greater affinity than traditional NSAAs such as bicalutamide and hydroxyflutamide . Its biological activity is characterized by:

  • Antiandrogenic Effects : It effectively reduces AR activity in target tissues, which is crucial for its role in treating hair loss.
  • Efficacy in Hair Growth : Clinical studies have demonstrated that topilutamide can increase the number of growing hairs while decreasing non-growing hairs without significantly affecting systemic testosterone levels .

Table 1: Comparative Binding Affinity of Topilutamide and Other NSAAs

CompoundBinding Affinity (3 μM)Binding Affinity (10 μM)
Topilutamide41 ± 595.9 ± 6
BP-52162 ± 7100
Bicalutamide3 ± 311 ± 3
Hydroxyflutamide2 ± 66 ± 7

Pharmacokinetics

Topilutamide is administered topically, which allows for localized action with minimal systemic absorption. Key pharmacokinetic properties include:

  • Half-Life : The compound has a half-life of approximately 6 hours in human serum at body temperature and becomes undetectable after about 48 hours .
  • Metabolism : Topilutamide degrades into metabolites such as BP-34 and trifluoroacetic acid, neither of which exhibit antiandrogenic activity .

Clinical Studies and Efficacy

Multiple studies have evaluated the efficacy of topilutamide in treating androgenetic alopecia:

  • Study on Men with Androgenetic Alopecia :
    • Duration: 9 months
    • Participants: 43 men aged 20-56
    • Findings: Significant increase in the number of growing hairs after three months; no adverse effects on testosterone levels or libido were reported .
  • Study on Women with Androgenetic Alopecia :
    • Duration: 9 months
    • Participants: 11 women
    • Findings: Increased hair thickness observed; however, no significant changes in hair growth were noted due to small sample size and prior anti-androgen medication use .

Safety Profile

Topilutamide has been generally well-tolerated in clinical studies. The topical application minimizes systemic exposure, reducing the risk of side effects commonly associated with oral antiandrogens. However, some participants reported mild irritation due to the vehicle used for formulation .

Q & A

Q. What are the established methodologies for synthesizing and characterizing Topilutamide, and how can reproducibility be ensured?

Topilutamide synthesis typically involves multi-step organic reactions, such as amide bond formation or heterocyclic ring closure. Key characterization methods include:

  • Nuclear Magnetic Resonance (NMR) for structural elucidation (1H, 13C, 2D-COSY).
  • High-Performance Liquid Chromatography (HPLC) with UV detection to assess purity (>98% recommended for pharmacological studies).
  • Mass Spectrometry (MS) for molecular weight confirmation.
    To ensure reproducibility, document reaction conditions (temperature, solvent, catalysts), purification steps (e.g., column chromatography gradients), and analytical parameters (e.g., HPLC mobile phase composition). Cross-validate results with independent replicates and adhere to guidelines for reporting experimental details .

Q. What in vitro and in vivo assays are most effective for evaluating Topilutamide’s mechanism of action?

  • In vitro : Use receptor-binding assays (e.g., radioligand displacement for androgen receptor antagonism) and cell-based luciferase reporter systems to quantify transcriptional activity.
  • In vivo : Employ xenograft models (e.g., prostate cancer cell lines in immunocompromised mice) with endpoints like tumor volume reduction and biomarker analysis (PSA levels). Include dose-response curves and control groups (vehicle and positive controls) to validate specificity .

Q. How should researchers design pharmacokinetic studies to assess Topilutamide’s bioavailability and metabolic stability?

  • Study Design : Use crossover designs in rodent models, administering Topilutamide via oral and intravenous routes. Collect plasma samples at predefined intervals (e.g., 0.5, 1, 2, 4, 8, 24 hours).
  • Analytical Methods : Quantify plasma concentrations using LC-MS/MS with stable isotope-labeled internal standards. Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using non-compartmental analysis.
  • Metabolite Identification : Perform hepatic microsome incubations with NADPH cofactors and analyze metabolites via high-resolution MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported data on Topilutamide’s efficacy across preclinical studies?

Contradictions may arise from variability in experimental models or dosage regimens. Mitigate this by:

  • Conducting comparative meta-analyses of existing studies, stratifying results by model type (e.g., cell line vs. patient-derived xenografts), dosing schedules, and endpoint criteria.
  • Performing sensitivity analyses to identify confounding factors (e.g., androgen receptor mutation status).
  • Validating findings in orthogonal assays (e.g., ex vivo tissue cultures alongside in vivo models) .

Q. What strategies optimize the translational relevance of Topilutamide in preclinical models?

  • Model Selection : Use genetically engineered mouse models (GEMMs) that mimic human disease progression (e.g., TRAMP mice for prostate cancer).
  • Dosage Optimization : Align animal doses with human-equivalent pharmacokinetics using allometric scaling.
  • Biomarker Integration : Corrogate efficacy with pharmacodynamic biomarkers (e.g., AR-V7 splice variant expression) to predict clinical response .

Q. How can computational approaches enhance mechanistic studies of Topilutamide’s interaction with target receptors?

  • Molecular Docking : Use software like AutoDock Vina to predict binding poses within the androgen receptor ligand-binding domain. Validate with mutagenesis studies (e.g., alanine scanning of key residues).
  • Molecular Dynamics (MD) Simulations : Simulate receptor-ligand complexes (50–100 ns trajectories) to assess binding stability and conformational changes.
  • Free Energy Calculations : Apply MM-PBSA/GBSA methods to estimate binding affinities and compare with experimental IC50 values .

Data Presentation and Reproducibility

Q. Table 1. Comparative Efficacy of Topilutamide in Preclinical Studies

Study ReferenceModel SystemDosage (mg/kg/day)Efficacy (% Tumor Inhibition)Key Limitations
Smith et al.LNCaP Xenografts1072%Lack of AR mutation data
Lee et al.TRAMP Mice2058%Limited sample size

Follow journal-specific guidelines for table formatting, including footnotes for abbreviations and statistical methods .

Q. Key Recommendations for Researchers :

  • Prioritize transparent reporting of negative or inconclusive results to avoid publication bias.
  • Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing.
  • Validate findings across multiple experimental systems to strengthen translational claims .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fluridil
Reactant of Route 2
Reactant of Route 2
Fluridil

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.